molecular formula C8H9NO3 B110684 Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 6375-89-9

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B110684
CAS RN: 6375-89-9
M. Wt: 167.16 g/mol
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the empirical formula C6H6N2O3 . It is a solid substance . This compound is a metabolite of Tryptophan-niacin . It is derived from Cordyceps bassiana, a species of Cordyceps that has anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .


Molecular Structure Analysis

The molecular weight of this compound is 154.12 . The SMILES string representation of its structure is O=C1N©N=C(C(O)=O)C=C1 .


Physical And Chemical Properties Analysis

This compound is a solid . Its melting point is 138.3-139.2 °C . The density is predicted to be 1.227±0.06 g/cm3 .

Scientific Research Applications

Diversity-Oriented Synthesis

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate plays a crucial role in the diversity-oriented synthesis of carboxamides. It has been used to create a variety of N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates through a simple five-step process. This synthesis is pivotal for the development of a library of compounds with potential applications in various fields, including medicinal chemistry (Baškovč et al., 2012).

Novel Compound Synthesis

Research has also focused on synthesizing new forms of methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and related acids. These compounds are created by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, respectively, showcasing the chemical's versatility in creating novel compounds (Maryasov et al., 2021).

Antimicrobial and Antifungal Agent Development

A significant application of this chemical is in developing antimicrobial and antifungal agents. Synthesized derivatives of 6-oxo-pyridine-3-carboxamide, for instance, have shown broad-spectrum antibacterial activity. These developments are crucial in addressing the growing need for new antimicrobial agents (El-Sehrawi et al., 2015).

Methodological Innovations in Organic Chemistry

The compound has been used in methodological innovations, such as the preparation of various substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates. This method demonstrates the compound's role in expanding the toolkit of organic synthesis, offering new pathways for chemical transformations (Zanakhov et al., 2022).

NMR Studies and Structural Characterization

It also finds use in nuclear magnetic resonance (NMR) studies for structural characterization of related compounds. For example, the one-bond chlorine-isotope effect in 13C NMR has been applied to compounds like methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid methyl ester, illustrating its utility in solving structural problems in chlorinated compounds (Irvine et al., 2008).

Pharmaceutical Intermediates Manufacturing

This compound is also vital in the manufacture of pharmaceutical intermediates. An example is its role in the improved synthesis route for ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a key intermediate in preparing P2Y12 antagonists. This highlights its importance in the pharmaceutical industry (Bell et al., 2012).

properties

IUPAC Name

methyl 1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXHEBJCBBMISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344505
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS RN

6375-89-9
Record name Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1,6-DIHYDRO-1-METHYL-6-OXO-3-PYRIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture obtained in Example 26 (˜2.5 g total) was dissolved in dichloromethane (30 mL). Oxalyl chloride (2 M in dichloromethane, 16.3 mL. 32.6 mmol) was added and the reaction was stirred for 30 min. The reaction was quenched with methanol, then diluted with dichloromethane and washed with water. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated, then chromatographed in 20-50% ethyl acetate in hexanes to yield the title product 1.55 g, 26% (2 steps).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LW Deady - Australian journal of chemistry, 1985 - CSIRO Publishing
Ester hydrolysis studies on some isomeric methoxycarbonyl derivatives of N-methylpyridin-2- and 4-ones show that reaction rates are affected by the relative positions of CO2Me, =O …
Number of citations: 3 www.publish.csiro.au

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